molecular formula C11H12N2O2S B13584543 N-ethylisoquinoline-5-sulfonamide CAS No. 84468-21-3

N-ethylisoquinoline-5-sulfonamide

Cat. No.: B13584543
CAS No.: 84468-21-3
M. Wt: 236.29 g/mol
InChI Key: UKOZTCIVINWTBE-UHFFFAOYSA-N
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Description

N-ethylisoquinoline-5-sulfonamide is a chemical compound based on the isoquinoline sulfonamide scaffold, which is recognized in scientific research for its utility in studying cellular signaling pathways and as a potential antibacterial agent. Isoquinoline sulfonamides are a well-characterized class of protein kinase inhibitors. These compounds typically function by competing with ATP for binding to the catalytic subunit of kinases, key enzymes involved in signal transduction. For instance, the known inhibitor H-89 (N-[2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-yl]amino}ethyl]isoquinoline-5-sulfonamide) is a potent and cell-permeable protein kinase A (PKA) inhibitor derived from this chemical class . Furthermore, structural studies have confirmed that related compounds, such as N-methylisoquinoline-5-sulfonamide, bind effectively to the ATP-binding site of PKA, providing a basis for understanding their mechanism of action . Recent groundbreaking research has identified specific isoquinoline sulfonamide compounds as a novel class of allosteric inhibitors of DNA gyrase, an essential bacterial enzyme . These inhibitors, such as the optimized compound LEI-800, exhibit a unique mode of action that is distinct from clinically used fluoroquinolone antibiotics and demonstrate potent activity against fluoroquinolone-resistant clinical isolates of Escherichia coli and Klebsiella pneumoniae . This discovery positions the isoquinoline sulfonamide chemotype as a promising starting point for the development of new antibiotics to counter widespread bacterial resistance. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

84468-21-3

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-ethylisoquinoline-5-sulfonamide

InChI

InChI=1S/C11H12N2O2S/c1-2-13-16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8,13H,2H2,1H3

InChI Key

UKOZTCIVINWTBE-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylisoquinoline-5-sulfonamide typically involves the reaction of isoquinoline with ethylamine and a sulfonyl chloride derivative. One common method is the direct sulfonylation of isoquinoline using ethylamine and sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry principles can be applied by using environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethylisoquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or other reduced derivatives.

    Substitution: New sulfonamide derivatives with different nucleophiles.

Scientific Research Applications

N-ethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Acts as an inhibitor in various biochemical assays, helping to study enzyme functions and metabolic pathways.

    Medicine: Investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit certain enzymes in pathogenic microorganisms.

    Industry: Utilized in the production of dyes, pigments, and polymers, where its unique chemical properties enhance the performance of the final products.

Mechanism of Action

The mechanism of action of N-ethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or reduced virulence. Additionally, the isoquinoline ring system can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Polarity: The 2-aminoethyl substituent (CAS 116700-36-8) increases polarity (PSA = 136.45 Ų) due to the primary amine, enhancing water solubility compared to the ethyl or propylaminoethyl analogs .
  • Steric Effects : The phenylsulfonyl group in CAS 651306-95-5 adds steric bulk, which may influence receptor binding or metabolic stability .

Pharmacological Considerations

While biological activity data are absent in the provided evidence, structural trends suggest:

  • Aminoethyl Derivatives: Enhanced solubility (e.g., CAS 116700-36-8) may favor aqueous environments, such as extracellular enzyme targeting .
  • Alkyl Chain Modifications: Propylaminoethyl (6TV) or ethyl groups could improve blood-brain barrier penetration for central nervous system targets .

Q & A

Q. What experimental approaches are recommended to assess the biological activity of N-ethylisoquinoline-5-sulfonamide in vitro?

Methodological Answer: Begin with enzyme inhibition assays targeting kinases or proteases, as sulfonamide derivatives often modulate these enzymes. Use positive and negative controls (e.g., known inhibitors or inactive analogs) to validate assay specificity. Cell viability assays (e.g., MTT or ATP-based luminescence) can screen for cytotoxic effects, while fluorescence-based binding studies (e.g., fluorescence polarization) quantify target engagement .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of synthesized this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR, 1H and 13C) to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonamide S=O stretches. Purity should be assessed via HPLC with UV detection at 254 nm, ensuring ≥95% purity for reproducible biological studies .

Q. How can researchers design dose-response studies to evaluate the compound’s efficacy in cellular models?

Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 μM) to capture full dose-response curves. Include replicates (n ≥ 3) and normalize data to vehicle-treated controls. Statistical analysis (e.g., nonlinear regression for IC50/EC50 determination) should account for inter-experiment variability. Pre-test solubility in DMSO or aqueous buffers to avoid aggregation artifacts .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Methodological Answer: Employ orthogonal assays (e.g., surface plasmon resonance for binding kinetics and cellular thermal shift assays for target engagement). Cross-validate findings using genetic knockdown/knockout models of the proposed target. Meta-analysis of existing datasets (e.g., gene expression profiles) can identify off-target effects or pathway crosstalk .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer: Use design of experiments (DoE) to vary reaction parameters (temperature, solvent polarity, catalyst loading). Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using flash chromatography with gradients tailored to polarity. Consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How do structural modifications influence the compound’s pharmacokinetic properties and target selectivity?

Methodological Answer: Perform quantitative structure-activity relationship (QSAR) modeling to correlate substituent electronic/hydrophobic parameters with activity. Introduce bioisosteres (e.g., replacing ethyl with cyclopropyl groups) and assess metabolic stability in microsomal assays. Use crystallography or cryo-EM to map binding interactions and guide rational design .

Q. What statistical methods are appropriate for analyzing high-throughput screening data involving this compound?

Methodological Answer: Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors in hit identification. Cluster analysis (e.g., hierarchical clustering) can group compounds with similar activity profiles, while principal component analysis (PCA) reduces dimensionality for visualization .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assays?

Methodological Answer: Standardize compound storage (e.g., desiccated at −20°C) and pre-warm solutions to avoid precipitation. Include internal reference compounds in each assay batch to calibrate responses. Document lot numbers of critical reagents (e.g., enzymes, cell lines) and use ANOVA to statistically compare batch effects .

Q. What validation steps ensure in silico docking predictions align with experimental results?

Methodological Answer: Perform molecular dynamics simulations to assess binding pose stability over time. Validate docking scores with experimental IC50 values using Spearman correlation. Mutate key residues in the predicted binding site (e.g., alanine scanning) and test activity loss to confirm mechanistic relevance .

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